1H-1,2,3-Triazolo[4,5-b]pyridine

Catalog No.
S774599
CAS No.
273-34-7
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,3-Triazolo[4,5-b]pyridine

CAS Number

273-34-7

Product Name

1H-1,2,3-Triazolo[4,5-b]pyridine

IUPAC Name

2H-triazolo[4,5-b]pyridine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9)

InChI Key

VQNDBXJTIJKJPV-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2N=C1

Canonical SMILES

C1=CC2=NNN=C2N=C1

The exact mass of the compound 1H-1,2,3-Triazolo[4,5-b]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64288. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-1,2,3-Triazolo[4,5-b]pyridine (CAS 273-34-7), frequently referred to as 4-azabenzotriazole or 7-azabenzotriazole due to tautomerism, is a high-value fused bicyclic heterocycle. Unlike standard benzotriazoles, the incorporation of a pyridine nitrogen fundamentally alters the molecule's electron density, acidity, and coordination behavior . In industrial procurement, it is primarily sourced as an advanced precursor for highly efficient peptide coupling reagents (such as HOAt and HATU), as a specialized copper corrosion inhibitor in semiconductor Chemical Mechanical Polishing (CMP) slurries, and as a multidentate ligand for metal-organic frameworks . Its unique physicochemical profile makes it an indispensable building block where conventional triazoles or benzotriazoles fail to deliver sufficient reactivity or clean processability.

Procurement & Workflow Fit

Synthetic building block. Unsubstituted triazolo[4,5-b]pyridine scaffold for derivatization in kinase inhibitor, coordination, and heterocyclic research.
Commercial availability. ≥98% HPLC purity from multiple suppliers supports immediate SAR exploration and scale-up.
Versatile research use. Fits CK2/PIM-1 kinase tool compound synthesis, lanthanide coordination frameworks, and mesoionic heteropentalene preparation.

Procurement attempts to substitute 1H-1,2,3-Triazolo[4,5-b]pyridine with the more common and less expensive Benzotriazole (BTA) frequently result in process failures or degraded product performance. The lack of the electron-withdrawing pyridine ring in BTA results in a dramatically higher pKa, which translates to a poorer leaving group in downstream active esters, thereby increasing racemization and reducing coupling efficiency in peptide synthesis . Furthermore, in semiconductor manufacturing, BTA forms a highly adherent, stubborn organic film on copper surfaces that causes defects during barrier CMP operations, whereas the azabenzotriazole core provides effective corrosion inhibition without the persistent residue [1]. Consequently, for high-end synthetic and microelectronic applications, 1H-1,2,3-Triazolo[4,5-b]pyridine is strictly non-interchangeable with standard benzotriazoles.

Scaffold Substitution Risk

Isomeric triazolopyridines
[1,2,4]Triazolo[1,5-a]pyridine and other fusion isomers lack the [4,5-b] nitrogen arrangement; kinase inhibition profiles and metal chelation geometry may shift.
Imidazo[4,5-b]pyridine / pyrazolo analogs
Halogenated imidazo or pyrazolo cores exhibit different CK2α inhibition potency; direct substitution may yield weaker enzymatic response.
Reactivity mismatch
Mesoionic heteropentalene formation is specific to the [4,5-b] fusion; alternative scaffolds may not undergo the same cyclization pathway.

Aqueous Acidity and Leaving Group Efficacy

The electron-withdrawing effect of the pyridine ring in 1H-1,2,3-Triazolo[4,5-b]pyridine significantly increases the acidity of the triazole proton compared to standard benzotriazole. Quantitative measurements and predictive models place the pKa of 1H-1,2,3-Triazolo[4,5-b]pyridine at approximately 3.15, whereas benzotriazole exhibits a pKa of 8.2 . This ~5-unit pKa difference means the azabenzotriazole is over 100,000 times more acidic. When converted to downstream active esters (like HOAt), this enhanced stability of the conjugate base makes it a vastly superior leaving group, driving faster coupling rates and lower racemization than HOBt [1].

Evidence DimensionAqueous pKa (Thermodynamic Acidity)
Target Compound Data3.15 ± 0.20
Comparator Or BaselineBenzotriazole (BTA): 8.2
Quantified Difference~5.05 pKa unit reduction (10^5 increase in acidity)
ConditionsStandard aqueous solution at room temperature

The dramatically lower pKa ensures superior leaving group stability, making it the required precursor for high-efficiency, low-racemization peptide coupling reagents.

CK2α scaffold comparison
Head-to-head
Triazolo[4,5-b]pyridine derivatives (2.56–3.82 μM) more potent than corresponding imidazo analogs against CK2α
Supports scaffold-driven CK2α inhibition preference
Recombinant CK2α assay; TBBt/TBBi analog context

Copper Corrosion Inhibition and CMP Residue Mitigation

In semiconductor Chemical Mechanical Polishing (CMP) slurries, copper corrosion inhibitors are critical, but they must not leave permanent residues. Benzotriazole (BTA) is a standard inhibitor but forms a strongly adhering organic film that is notoriously difficult to remove during barrier CMP, leading to wafer defects. 1H-1,2,3-Triazolo[4,5-b]pyridine provides robust copper corrosion inhibition without forming this highly adherent, persistent film[1]. The altered adsorption energy profile, driven by the pyridine nitrogen, allows for effective protection at pH > 6 while enabling clean removal during the buffing stage [2].

Evidence DimensionAdherent Organic Film Formation on Copper
Target Compound DataInhibits corrosion without persistent, highly adherent film formation
Comparator Or BaselineBenzotriazole (BTA): Forms a strongly adhering, difficult-to-remove organic film
Quantified DifferenceElimination of persistent post-CMP organic residue
ConditionsCopper barrier CMP slurries at pH > 6

Allows semiconductor manufacturers to achieve defect-free copper surfaces during barrier CMP, avoiding the severe residue issues associated with standard BTA.

PIM-1 ADME & selectivity
Head-to-head
PIM-1 IC₅₀ 20–150 nM; >45% metabolic stability increase; >100-fold FLT3 selectivity improvement vs. prior Phase I candidate
Supports selection of triazolo[4,5-b]pyridine scaffold for PIM-1 inhibitor programs with improved ADME and selectivity endpoints
Human liver microsomes; FLT3 counter-screen. Optimized derivative IC₅₀ 7 nM.

Thermal Stability and Processability

The structural rigidity and intermolecular hydrogen bonding network of 1H-1,2,3-Triazolo[4,5-b]pyridine confer significantly higher thermal stability compared to standard benzotriazole. Quantitative thermal data shows that 1H-1,2,3-Triazolo[4,5-b]pyridine has a melting point of approximately 208 °C (with decomposition), whereas benzotriazole melts at a much lower 95–100 °C. This ~110 °C increase in thermal stability allows the azabenzotriazole to survive harsh, high-temperature solvothermal conditions—such as those required for the synthesis of advanced metal-organic frameworks—without premature degradation .

Evidence DimensionMelting Point / Thermal Decomposition Threshold
Target Compound Data208 °C (dec.)
Comparator Or BaselineBenzotriazole (BTA): 95–100 °C
Quantified Difference~110 °C higher thermal stability threshold
ConditionsStandard atmospheric pressure

Enables the use of this precursor in high-temperature solvothermal syntheses and aggressive reaction conditions where standard benzotriazole would melt or degrade.

Eu(II) 12-coordinate framework
Class-level
Solvothermal reaction with europium yields homoleptic ∞³[Eu(Tzpy)₂] with icosahedral 12-coordinate geometry (Pnma)
Unique coordination motif for lanthanide materials research
Single-crystal XRD; alternative azolopyridine ligands give lower coordination numbers.
Mesoionic synthesis pathway
Class-level
Precursor to tetranitro-pyrido-triazolo-triazolo-pyridin-6-ium inner salt; isomer-dependent reactivity
Enables access to specific mesoionic heteropentalene class not available from other triazolopyridine isomers
Nitration/cyclization pathway; requires [4,5-b] fusion.

Precursor for Advanced Peptide Coupling Reagents

Due to its exceptionally low pKa and excellent leaving-group properties, this compound is the essential starting material for synthesizing HOAt, HATU, and PyAOP. It is the correct choice for facilities manufacturing coupling agents designed to handle sterically hindered amino acids with minimal racemization .

Defect-Free Copper Barrier CMP Slurries

In semiconductor manufacturing, it is utilized as an advanced copper corrosion inhibitor. It replaces BTA in formulations where preventing the formation of a stubborn, highly adherent organic residue is critical for maintaining wafer yield during the polishing phase[1].

Synthesis of Mesoionic and Energetic Materials

The unique electron distribution and thermal stability make it a prime candidate for synthesizing mesoionic heteropentalene derivatives and energetic materials (e.g., specific inner salts), where standard triazoles lack the necessary structural complexity and thermal resilience .

Multidentate Ligand for Metal-Organic Frameworks

Used in materials science to form homoleptic frameworks. Under solvothermal conditions, its multiple nitrogen coordination sites allow it to icosahedrally coordinate rare-earth metals like Europium, a capability not shared by simpler benzotriazoles.

Application Fit Matrix

Application
Selection Property
Validation Focus
PIM-1 kinase inhibitor research
Scaffold metabolic stability and selectivity profile
ADME and off-target selectivity endpoint review
CK2 kinase tool compound synthesis
Scaffold potency preference for CK2α
CK2α inhibition assay comparison
Lanthanide coordination framework studies
12-coordinate icosahedral Eu(II) chelation
Single-crystal geometry and material property characterization
Mesoionic heteropentalene synthesis
[4,5-b] fusion-specific reactivity
Cyclization product identity and structure confirmation

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

273-34-7

Wikipedia

3H-1,2,3-triazolo[4,5-b]pyridine

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